Stearyl stearate

Catalog No.
S578981
CAS No.
2778-96-3
M.F
C36H72O2
M. Wt
537 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearyl stearate

CAS Number

2778-96-3

Product Name

Stearyl stearate

IUPAC Name

octadecyl octadecanoate

Molecular Formula

C36H72O2

Molecular Weight

537 g/mol

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3

InChI Key

NKBWPOSQERPBFI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC

Synonyms

octadecanoic acid octadecyl ester, octadecyl octadecanoate, octadecyl stearate, stearic acid octadecyl ester

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC

Drug Delivery and Formulation:

  • Emulsifying and thickening agent: Stearyl stearate plays a crucial role in formulating various drug delivery systems, including emulsions, creams, ointments, and suppositories. It helps stabilize emulsions by preventing oil and water separation, and thickens formulations, improving their consistency and ease of administration. Source: Aulton's Pharmaceutics, The Design and Manufacture of Medicines:

Pharmaceutical Research:

  • Controlled-release applications

    Stearyl stearate's ability to form matrices and hydrogels makes it valuable in controlled-release drug delivery systems. These systems allow for sustained and targeted drug release over a specific period. Source: Pharmaceutical Dosage Forms and Drug Delivery Systems:

  • Excipient in preclinical studies

    As a safe and well-characterized material, stearyl stearate is often used as an excipient in preclinical studies, such as in-vitro and in-vivo drug testing. This allows researchers to study the effects of the drug itself without interference from the excipient. Source: Remington: The Science and Practice of Pharmacy:

Material Science Research:

  • Hydrophobic coating

    Stearyl stearate's hydrophobic nature makes it suitable for creating water-repellent coatings on various surfaces. This can be beneficial in research involving studying corrosion resistance, moisture sensitivity, and self-cleaning properties of materials. Source: Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat: )

  • Nanoparticle synthesis

    Stearyl stearate can act as a stabilizing agent in the synthesis of nanoparticles. It helps prevent particle aggregation and allows for the production of uniform and well-defined nanoparticles for various research applications in drug delivery, imaging, and catalysis. Source: Green synthesis of stearyl stearate-coated silver nanoparticles using Garcinia mangostana leaf extract: )

Stearyl stearate is a waxy ester derived from the reaction between stearic acid and stearyl alcohol. Its chemical formula is C36H72O2, indicating it consists of 36 carbon atoms, 72 hydrogen atoms, and 2 oxygen atoms . This compound appears as a white, waxy solid at room temperature and has a mild fatty odor. It is known for its hydrophobic properties, making it useful in various applications, particularly in coatings and cosmetic formulations .

Stearyl stearate can be synthesized through the esterification reaction of stearic acid with stearyl alcohol. This process typically requires the presence of an acid catalyst to facilitate the reaction:

Stearic Acid+Stearyl AlcoholAcid CatalystStearyl Stearate+Water\text{Stearic Acid}+\text{Stearyl Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{Stearyl Stearate}+\text{Water}

Additionally, stearyl stearate can undergo hydrolysis under certain conditions, reverting back to its constituent fatty acid and alcohol when treated with water and heat .

Research indicates that stearyl stearate exhibits low toxicity levels. In acute oral toxicity studies conducted on albino mice, doses up to 25 g/kg did not result in significant adverse effects . This suggests that stearyl stearate is safe for use in food coatings and other applications involving human contact. Furthermore, it has been shown to delay the ripening process in coated fruits, enhancing their shelf life without compromising quality .

The synthesis of stearyl stearate can be achieved through several methods:

  • Esterification: The most common method involves heating a mixture of stearic acid and stearyl alcohol in the presence of an acid catalyst.
  • Supercritical Fluid Extraction: This method allows for the extraction of pure stearic acid from natural sources, which can then be reacted with stearyl alcohol to produce stearyl stearate .
  • Catalytic Hydrogenation: Stearic acid can be selectively hydrogenated to yield stearyl alcohol, which is then esterified to form stearyl stearate .

Stearyl stearate has a wide range of applications across various industries:

  • Cosmetics: Used as an emollient and thickening agent in creams and lotions.
  • Food Industry: Serves as a coating agent to prolong the shelf life of fruits by reducing moisture loss.
  • Pharmaceuticals: Acts as a lubricant in tablet formulations.
  • Industrial Coatings: Utilized in protective coatings due to its hydrophobic properties .

Studies have shown that stearyl stearate interacts well with other cosmetic ingredients, enhancing texture and stability in formulations. Its compatibility with various oils and waxes makes it a versatile ingredient in cosmetic products. Additionally, its hydrophobic nature allows it to form protective barriers on surfaces, which is beneficial for food preservation .

Several compounds share structural similarities with stearyl stearate. Here are some notable examples:

CompoundStructure SimilarityUnique Features
Stearyl AlcoholContains a long hydrocarbon chainFunctions primarily as an emollient
Cetyl PalmitateEster derived from palmitic acidOften used as a thickening agent
Behenyl BehenateSimilar waxy ester structureKnown for its high melting point
Glyceryl StearateEster formed from glycerolCommonly used as an emulsifier

Stearyl stearate's unique combination of properties—such as its hydrophobicity and low toxicity—distinguish it from these similar compounds, making it particularly suitable for food preservation and cosmetic applications .

Physical Description

OtherSolid; PelletsLargeCrystals

XLogP3

17.4

UNII

5WX2EGD0DK

Other CAS

2778-96-3

Wikipedia

Stearyl stearate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient; Skin conditioning; Viscosity controlling

General Manufacturing Information

All other chemical product and preparation manufacturing
Octadecanoic acid, octadecyl ester: ACTIVE

Dates

Modify: 2023-08-15

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